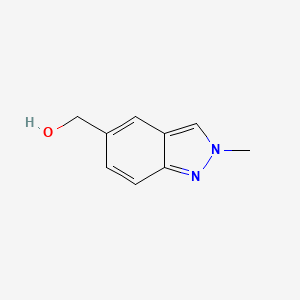

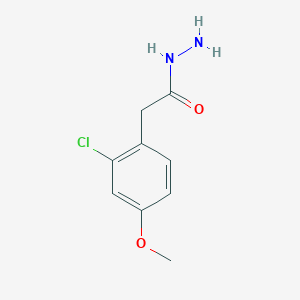

(2-Methyl-2H-indazol-5-yl)methanol

Descripción general

Descripción

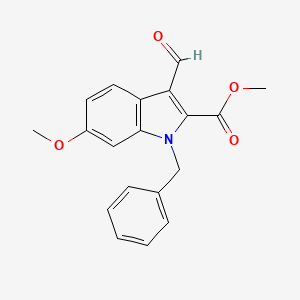

“(2-Methyl-2H-indazol-5-yl)methanol”, also known as MIH, is a compound that has gained attention in recent years due to its potential use in scientific experiments. The Inchi Code for this compound is 1S/C9H10N2O/c1-11-5-8-4-7 (6-12)2-3-9 (8)10-11/h2-5,12H,6H2,1H3 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “(2-Methyl-2H-indazol-5-yl)methanol”, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis

The molecular formula of “(2-Methyl-2H-indazol-5-yl)methanol” is C9H10N2O . The molecular weight is 162.19 g/mol.Physical And Chemical Properties Analysis

“(2-Methyl-2H-indazol-5-yl)methanol” has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 162.19 g/mol. More specific physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Antiprotozoal Activity

Indazole compounds have been studied for their potential antiprotozoal activities. While specific data on (2-Methyl-2H-indazol-5-yl)methanol is not readily available, related indazole derivatives have shown promise in this field. For instance, certain indazole compounds have been evaluated for their effectiveness against protozoan parasites, which are responsible for diseases such as malaria and leishmaniasis .

Anticancer Properties

Indazoles are also recognized for their anticancer properties. Research has been conducted on various indazole derivatives to assess their antiproliferative activities against different cancer cell lines, including leukemia, lung, colon, and breast cancers . The structural similarity of (2-Methyl-2H-indazol-5-yl)methanol to these compounds suggests potential applications in cancer research.

Serotonergic Activity

Some indazole analogs have been synthesized and evaluated for their suitability as serotonin receptor agonists . These findings indicate that (2-Methyl-2H-indazol-5-yl)methanol could be explored for its potential effects on serotonergic pathways, which are important in mood regulation and could have implications for treating depression or anxiety.

Drug Design and Development

The indazole moiety is a common feature in drug substances with a variety of biological activities, including antitumor, insecticidal, and antiviral effects . As such, (2-Methyl-2H-indazol-5-yl)methanol may serve as a key intermediate or scaffold in the design and development of new therapeutic agents.

Crystallography Studies

Indazole derivatives are often used in crystallography studies to understand molecular interactions and stability . (2-Methyl-2H-indazol-5-yl)methanol could be utilized in such studies to gain insights into its binding properties and structural conformation.

Synthetic Chemistry

Recent advances in synthetic chemistry have highlighted various strategies for synthesizing indazole compounds . (2-Methyl-2H-indazol-5-yl)methanol can be involved in research focusing on novel synthetic routes or catalytic processes to create complex indazole-based molecules.

Mecanismo De Acción

Target of Action

Indazole derivatives, which include (2-methyl-2h-indazol-5-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle progression and volume regulation .

Mode of Action

Indazole derivatives have been reported to interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases . This interaction can result in changes in cell cycle progression and volume regulation .

Biochemical Pathways

The inhibition of chk1, chk2, and h-sgk kinases by indazole derivatives can impact various cellular processes, including cell cycle progression and volume regulation .

Result of Action

Indazole derivatives have been reported to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition of CHK1, CHK2, and h-sgk kinases can lead to changes in cell cycle progression and volume regulation, potentially contributing to these biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

(2-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYREQWDFMCGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-2H-indazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)

![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)

![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)

![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide](/img/structure/B1386980.png)